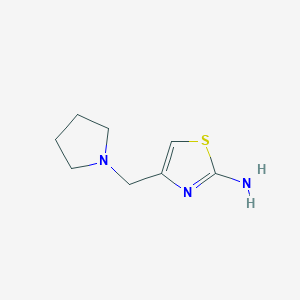

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine” is a complex organic molecule that contains a pyrrolidine ring and a thiazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in the synthesis of pharmaceuticals . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Synthesis Analysis

While specific synthesis methods for “4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine” are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Chemical Reactions Analysis

The chemical reactivity of “4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine” would likely be influenced by the properties of the pyrrolidine and thiazole rings. For example, pyrrolidine rings can undergo various reactions, including functionalization .

科学的研究の応用

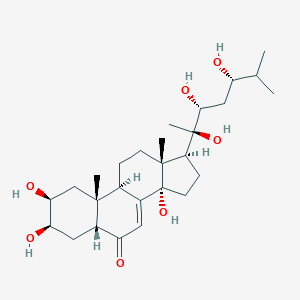

Synthesis and Structural Analysis

This compound is synthesized using the Petasis reaction, which involves the reaction between aldehyde, amine, and boronic acid . The structural properties are analyzed using techniques like FTIR, NMR, and UV-Vis spectrometry, supported by computational spectral studies. Quantum chemical calculations are performed to understand the electronic and structural properties, such as bond lengths and angles, as well as thermodynamic parameters .

Nonlinear Optical (NLO) Properties

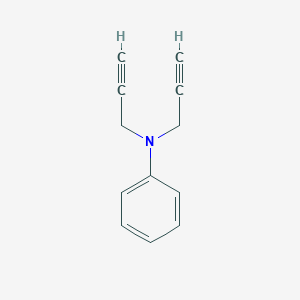

The NLO analysis of this compound is significant due to its potential applications in creating new materials for optical data storage and processing. The study of its NLO properties involves examining the HOMO and LUMO energies and other related parameters .

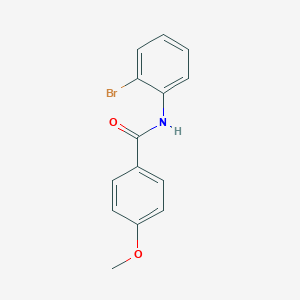

Antiproliferative Activity

Alkylaminophenol compounds, which include the pyrrolidinylmethyl-thiazolamine structure, have been used in cancer treatment due to their antiproliferative action against cancer cells. This makes them valuable as pharmaceutical ingredients .

Antioxidant Properties

The high antioxidant properties of alkylaminophenols suggest that this compound could be used in medical applications where oxidative stress is a concern, such as in the treatment of neurodegenerative diseases .

Drug Discovery and SAR Analysis

The pyrrolidine ring, a part of this compound’s structure, is widely used in medicinal chemistry. It contributes to the stereochemistry of the molecule and increases three-dimensional coverage, which is crucial for target selectivity and drug design .

Enantioselective Binding

The stereogenicity of the pyrrolidine ring means that different stereoisomers of this compound could have different biological profiles. This is important for the binding mode to enantioselective proteins, which can lead to varied therapeutic effects .

Pharmacokinetic Profile Modification

Derivatives of pyrrolidine, such as the one , are synthesized to modify the pharmacokinetic profile of drug candidates. This includes altering absorption, distribution, metabolism, and excretion (ADME) properties to improve drug efficacy .

Antitumor Activity

Related compounds have shown antitumor activity against specific cancer types, such as lung and CNS cancers. This suggests potential applications of this compound in developing antitumor agents .

将来の方向性

作用機序

Target of Action

It’s known that pyrrolidine derivatives have been used in the treatment of various human diseases . For instance, some pyrrolidine derivatives have been described as potent inhibitors of myeloid cell leukemia-1 (Mcl-1) protein .

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the potential role of pyrrolidine derivatives in inhibiting mcl-1 protein, it’s plausible that this compound may influence pathways related to cell survival and apoptosis .

Pharmacokinetics

It’s worth noting that the pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, which might influence the compound’s bioavailability .

Result of Action

If the compound does indeed target mcl-1 protein, it could potentially induce apoptosis in cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .

This compound, like many others with a pyrrolidine scaffold, holds promise for the development of novel therapeutic agents .

特性

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-10-7(6-12-8)5-11-3-1-2-4-11/h6H,1-5H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCNPLJANDOZKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366469 |

Source

|

| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

CAS RN |

17386-09-3 |

Source

|

| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)

![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)